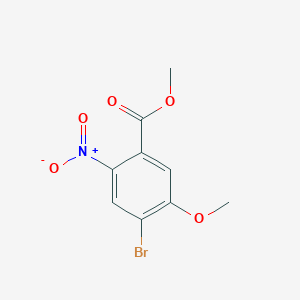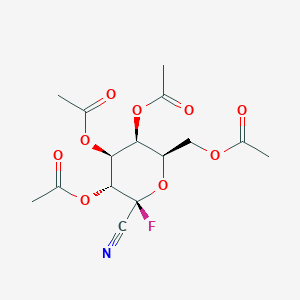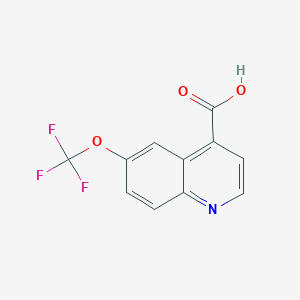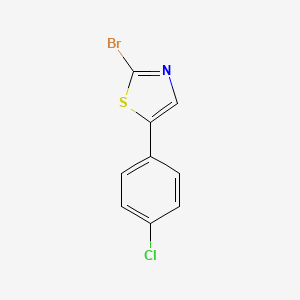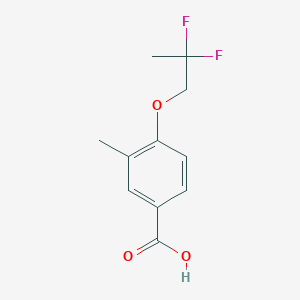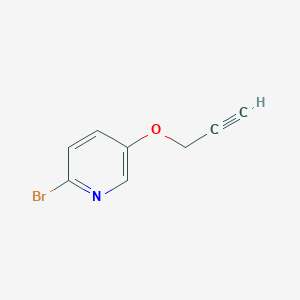
2-Bromo-5-(prop-2-yn-1-yloxy)pyridine
Overview
Description
2-Bromo-5-(prop-2-yn-1-yloxy)pyridine, also known as 2-B5P, is an organic compound belonging to the pyridine family. It is a colorless liquid at room temperature, and has a pyridine-like odor. 2-B5P is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
The crystal and molecular structure of compounds closely related to 2-Bromo-5-(prop-2-yn-1-yloxy)pyridine, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated to understand their molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing. This study provides insights into the structural properties that could influence the reactivity and potential applications of similar compounds (Rodi et al., 2013).
Spectroscopic and Optical Studies
The spectroscopic characterization of compounds related to this compound, including 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, alongside density functional theory (DFT) calculations, have provided insights into the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties, contributing to the understanding of the electronic structure and potential applications in optical technologies (Vural & Kara, 2017).
Photoinduced Tautomerization
Investigations into compounds similar to this compound, such as 2-(1H-pyrazol-5-yl)pyridines and their derivatives, have shown three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These studies reveal the complex photophysical behavior of these compounds, potentially leading to applications in photonic and optoelectronic devices (Vetokhina et al., 2012).
Catalysis and Chemical Transformations
The use of oxidative palladium catalysis for the cross-coupling of pyrimidines containing pyridotriazol-1-yloxy groups with arylboronic acids showcases the potential of this compound and related compounds in facilitating the synthesis of heteroaryl ethers. This approach highlights the compound's utility in organic synthesis and the development of new chemical transformations (Bardhan et al., 2009).
Corrosion Inhibition
Studies on imidazo[4,5-b]pyridine derivatives, which share structural motifs with this compound, have demonstrated high inhibition performance against mild steel corrosion. This suggests potential applications of such compounds in protecting metals from corrosion, contributing to their use in industrial and engineering contexts (Saady et al., 2021).
properties
IUPAC Name |
2-bromo-5-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLUGKBTXANMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)


